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molecular formula C16H23NO5 B8281002 Ethyl 3-ethoxy-2-ethoxycarbonyl-4-(2-pyridyl)butyrate

Ethyl 3-ethoxy-2-ethoxycarbonyl-4-(2-pyridyl)butyrate

Cat. No. B8281002
M. Wt: 309.36 g/mol
InChI Key: KTOXTZMYMCIESP-UHFFFAOYSA-N
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Patent
US04698349

Procedure details

A mixture of ethyl 3-ethoxy-2-ethoxycarbonyl-4-(2-pyridyl)butyrate (18.9 g), diphenyl (48.85 g) and diphenyl ether (135.8 g) was heated to 250° C. for 40 minutes. The reaction mixture was cooled to ambient temperature and chromatographed on silica gel (Merck 70-230 mesh, 620 g) eluting with hexane and then a mixture of ethanol and chloroform (1:49) to give a crude oil, which was crystallized from a mixture of ether and hexane (1:1) to give 3-ethoxycarbonyl-4H-quinolizin-4-one (11.48 g) as yellow crystal.
Quantity
18.9 g
Type
reactant
Reaction Step One
Quantity
135.8 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
C(O[CH:4]([CH2:16][C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][N:18]=1)[CH:5]([C:11](OCC)=[O:12])[C:6]([O:8][CH2:9][CH3:10])=[O:7])C.C1(OC2C=CC=CC=2)C=CC=CC=1>>[CH2:9]([O:8][C:6]([C:5]1[C:11](=[O:12])[N:18]2[C:17]([CH:22]=[CH:21][CH:20]=[CH:19]2)=[CH:16][CH:4]=1)=[O:7])[CH3:10]

Inputs

Step One
Name
Quantity
18.9 g
Type
reactant
Smiles
C(C)OC(C(C(=O)OCC)C(=O)OCC)CC1=NC=CC=C1
Name
Quantity
135.8 g
Type
reactant
Smiles
C1(=CC=CC=C1)OC1=CC=CC=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
250 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to ambient temperature
CUSTOM
Type
CUSTOM
Details
chromatographed on silica gel (Merck 70-230 mesh, 620 g)
WASH
Type
WASH
Details
eluting with hexane
ADDITION
Type
ADDITION
Details
a mixture of ethanol and chloroform (1:49)
CUSTOM
Type
CUSTOM
Details
to give a crude oil, which
CUSTOM
Type
CUSTOM
Details
was crystallized from a mixture of ether and hexane (1:1)

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(=O)C1=CC=C2C=CC=CN2C1=O
Measurements
Type Value Analysis
AMOUNT: MASS 11.48 g
YIELD: CALCULATEDPERCENTYIELD 86.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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